An In-Depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound belonging to the benzoxazole class. While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related analogs to project its chemical properties, outline plausible synthetic routes, and discuss its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for future investigation of this and similar compounds.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen. The versatile biological profile of benzoxazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making them a fertile ground for drug discovery and development. The 2-substituted benzoxazoles, in particular, have attracted considerable attention due to their diverse therapeutic applications.
This guide focuses on the specific derivative, 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, which incorporates both a methyl and an amino group on the 2-phenyl substituent. These functional groups offer opportunities for further chemical modification and may influence the compound's biological activity and pharmacokinetic properties.
Physicochemical Properties and Structural Elucidation
Based on its chemical structure and data from closely related compounds, the key physicochemical properties of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline are summarized below.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 792946-65-7 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₂N₂O | --- |
| Molecular Weight | 224.26 g/mol | Sigma-Aldrich |
| Appearance | Likely a solid at room temperature | General property of similar benzoxazoles |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General property of similar benzoxazoles |
| InChI Key | ABVMKKSXLVXFQL-UHFFFAOYSA-N | Sigma-Aldrich |
Structural Features:
The molecule consists of a central benzoxazole ring system. At the 2-position of the oxazole ring, it is substituted with a 4-amino-3-methylphenyl group. The presence of the aniline-like amino group provides a basic character and a potential site for hydrogen bonding and salt formation. The methyl group can influence the molecule's lipophilicity and steric profile.
Synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline
While a specific, published synthesis for 4-(1,3-Benzoxazol-2-yl)-2-methylaniline has not been identified, a highly plausible and efficient synthetic route can be designed based on well-established methods for the formation of 2-arylbenzoxazoles.[1] The most common and direct approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[2]
Proposed Synthetic Pathway:
A logical synthetic strategy would involve the condensation of 2-aminophenol with 4-amino-3-methylbenzoic acid.
Proposed synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline.
Detailed Experimental Protocol (Hypothetical):
This protocol is a general guideline based on established literature for similar transformations and would require optimization.
Method: Acid-Catalyzed Condensation
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol, 1.0 eq) and 4-amino-3-methylbenzoic acid (1.0 mmol, 1.0 eq).
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Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as toluene or xylene (10 mL). To this mixture, add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or a Lewis acid like boric acid.
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Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
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Purification: Collect the crude product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Methods:
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Microwave-Assisted Synthesis: This method can significantly reduce reaction times. The reactants can be mixed without a solvent or in a minimal amount of a high-boiling polar solvent and irradiated in a microwave reactor.[2]
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Coupling with an Acid Chloride: 4-Amino-3-methylbenzoic acid can be converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with 2-aminophenol, followed by cyclization.
Potential Biological Activities and Mechanism of Action
The biological activities of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline have not been explicitly reported. However, based on the extensive research on structurally related benzoxazole derivatives, we can infer its potential therapeutic applications and mechanisms of action.
Anticancer Activity
Numerous 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity. The proposed mechanisms often involve:
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Interaction with DNA: Some benzoxazoles can intercalate into DNA or bind to the minor groove, leading to the inhibition of DNA replication and transcription in cancer cells.
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Enzyme Inhibition: Benzoxazoles have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as topoisomerases, protein kinases, and histone deacetylases.
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Induction of Apoptosis: Many anticancer benzoxazoles trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
The presence of the aniline moiety in the target compound could be crucial for its anticancer potential, as this group is a common feature in many DNA-binding agents.
Antimicrobial Activity
The benzoxazole scaffold is present in several compounds with significant antibacterial and antifungal properties.[3][4] The mechanism of antimicrobial action can vary but may include:
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Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall.
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Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.
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Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.
Anti-Inflammatory Activity
Given that some marketed NSAIDs contain a benzoxazole core, it is plausible that 4-(1,3-Benzoxazol-2-yl)-2-methylaniline could possess anti-inflammatory properties. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Structure-Activity Relationship (SAR) Insights from Analogs
Studies on related 2-phenylbenzoxazole derivatives have provided some initial SAR insights that could be relevant to the target compound:
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Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact biological activity. For instance, in a series of 2-phenylbenzoxazoles evaluated for tyrosinase inhibitory activity, compounds with 2,4-dihydroxyphenyl substituents showed the most potent effects.[5] This suggests that hydrogen-bonding donors on this ring can be beneficial. The amino group in our target compound could play a similar role.
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Substitution on the Benzoxazole Core: Modifications to the benzene ring of the benzoxazole nucleus can also modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule and its interaction with biological targets.
Experimental Protocols for Biological Evaluation
To investigate the potential therapeutic applications of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for initial screening.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Workflow for the MTT cytotoxicity assay.
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
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Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
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Compound Preparation: Prepare a stock solution of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline in DMSO and make serial two-fold dilutions in a 96-well plate with appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
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Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a promising, yet understudied, member of the pharmacologically significant benzoxazole family. Based on the extensive literature on related compounds, it is hypothesized to possess potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide has provided a framework for its synthesis and initial biological evaluation.
Future research should focus on:
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Optimized Synthesis: Developing and optimizing a high-yield synthetic route for 4-(1,3-Benzoxazol-2-yl)-2-methylaniline and its derivatives.
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Comprehensive Biological Screening: Evaluating its activity against a broad panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the contribution of the methyl and amino groups to its activity and to optimize its therapeutic potential.
The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel benzoxazole derivatives for the development of new therapeutic agents.
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